N-(2-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through various reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis process is adapted to industrial conditions, ensuring cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific interactions and effects distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20ClN5O3S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClN5O3S/c1-13(27-16-9-5-6-10-17(16)30-11-19(27)29)20-24-25-21(26(20)2)31-12-18(28)23-15-8-4-3-7-14(15)22/h3-10,13H,11-12H2,1-2H3,(H,23,28) |
InChI Key |
RKEIJWHMAULRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2Cl)N3C(=O)COC4=CC=CC=C43 |
Origin of Product |
United States |
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